molecular formula C7H4Cl2O3 B1338823 2,4-Dichloro-6-hydroxybenzoic acid CAS No. 99725-34-5

2,4-Dichloro-6-hydroxybenzoic acid

Cat. No. B1338823
CAS RN: 99725-34-5
M. Wt: 207.01 g/mol
InChI Key: GHXWAANNBILSEF-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-hydroxybenzoic acid is a chlorinated derivative of hydroxybenzoic acid, which is a type of aromatic carboxylic acid. While the specific compound is not directly studied in the provided papers, related compounds with similar substitution patterns on the benzene ring are frequently investigated due to their potential applications in pharmaceuticals, agrochemicals, and materials science. These compounds often serve as building blocks for more complex chemical structures or as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of chlorinated hydroxybenzoic acids typically involves multi-step reactions starting from simpler aromatic compounds. For instance, the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid is achieved from ethyl 2-pentenoate and ethyl acetoacetate in a five-step process with an overall yield of 41% . Similarly, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid is synthesized from 2,4-difluoro-3-chlorobenzoic acid through a sequence of nitration, esterification, reduction, diazotization, and hydrolysis, with a 70% overall yield . These methods highlight the complexity and the need for careful control of reaction conditions in the synthesis of chlorinated hydroxybenzoic acids.

Molecular Structure Analysis

The molecular structure of chlorinated hydroxybenzoic acids is characterized by the presence of halogen atoms and hydroxyl groups attached to a benzene ring, which significantly influences their chemical behavior. For example, the crystal and molecular structure of 2,6-dihydroxybenzoic acid has been determined by X-ray diffraction, revealing a hydrogen-bonded dimeric structure that forms a herringbone motif . This type of analysis is crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Chlorinated hydroxybenzoic acids can participate in various chemical reactions due to their reactive functional groups. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a multireactive building block for the synthesis of nitrogenous heterocycles . The presence of chloro and nitro groups allows for subsequent substitution and reduction reactions, leading to the formation of diverse heterocyclic structures. Similarly, the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of a nucleophile leads to the formation of a benzofuran derivative . These reactions demonstrate the versatility of chlorinated hydroxybenzoic acids in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated hydroxybenzoic acids are influenced by their molecular structure. The presence of halogen atoms and hydroxyl groups affects their solubility, acidity, and potential for forming hydrogen bonds. For example, the study of anhydrous and monohydrated forms of 2,4,6-trihydroxybenzoic acid using Raman and terahertz spectroscopy provides insights into the effects of hydration on molecular structure and vibrational modes . These properties are important for the practical applications of these compounds in various fields.

Scientific Research Applications

Chemical Synthesis and Modification

2,4-Dichloro-6-hydroxybenzoic acid serves as a precursor or intermediate in chemical syntheses, particularly in the formation of complex organic molecules. For instance, it can undergo reduction processes to yield hydroxybenzyl alcohols, which may further participate in cross-linking reactions to form compounds like bis(3,5-dichloro-4-hydroxyphenyl)methane, a compound identified during the attempted reduction of a similar dichlorohydroxybenzoic acid using LiAlH4 as a catalyst. This illustrates the compound's role in synthesizing novel organic materials with potential applications in various industrial sectors such as pharmaceuticals, agrochemicals, and materials science (Ritmaleni, Notario, & Yuliatun, 2013).

Environmental Degradation Studies

2,4-Dichloro-6-hydroxybenzoic acid and its derivatives can be involved in environmental degradation pathways, particularly in studies related to the photodegradation of chlorobenzoic acids. These studies are crucial for understanding the fate of chlorinated organic compounds in natural waters and their potential impacts on ecosystems. For example, ultraviolet irradiation of chlorobenzoic acids in aqueous solutions can lead to their conversion into hydroxybenzoic acids, shedding light on the natural attenuation processes that may mitigate the environmental impacts of such pollutants (Crosby & Leitis, 1969).

Bioremediation Potential

Research on the biotransformation of chlorobenzoic acids under anaerobic conditions, such as the work done on 3,5-dichloro-p-anisyl alcohol, a major fungal metabolite, provides insights into the potential for bioremediation of similar compounds. These studies reveal the pathways through which such compounds are degraded by microorganisms, leading to less harmful or more easily manageable products. For instance, the transformation of 3,5-dichloro-p-anisyl alcohol into bis(3,5-dichloro-4-hydroxyphenyl)methane under anaerobic conditions suggests that certain microbial communities can convert environmentally persistent organohalogens into compounds that might be more amenable to further degradation or sequestration (Verhagen, Swarts, Wijnberg, & Field, 1998).

Photodegradation and Water Treatment

The study of photodegradation processes, such as those involving parabens and their hydroxybenzoic acid derivatives, is critical for developing water treatment technologies. Understanding how substances like 2,4-dichloro-6-hydroxybenzoic acid degrade under light exposure can inform the design of advanced oxidative processes for removing persistent organic pollutants from water. This is particularly relevant for substances that pose challenges for conventional water treatment methods due to their stability or toxicity (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 2,4-Dichloro-6-hydroxybenzoic acid . It’s also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2,4-dichloro-6-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXWAANNBILSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80524214
Record name 2,4-Dichloro-6-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80524214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-hydroxybenzoic acid

CAS RN

99725-34-5
Record name 2,4-Dichloro-6-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80524214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-6-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Yang, NN Yadav, X Song… - … A European Journal, 2014 - Wiley Online Library
The optimal exchange properties for chemical exchange saturation transfer (CEST) contrast agents on 3 T clinical scanners were characterized using continuous wave saturation …

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